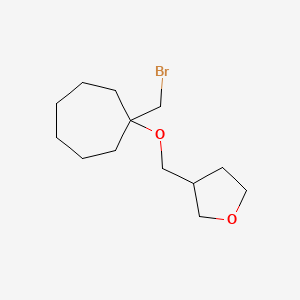
3-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran is a complex organic compound with the molecular formula C13H23BrO2 It is characterized by a bromomethyl group attached to a cycloheptyl ring, which is further connected to a tetrahydrofuran moiety through an oxy-methyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran typically involves multiple steps. One common method includes the bromination of cycloheptane to introduce the bromomethyl group, followed by the reaction with tetrahydrofuran in the presence of a base to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might produce a ketone or aldehyde.
Aplicaciones Científicas De Investigación
3-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran exerts its effects is largely dependent on its interaction with molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydrofuran
- 3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran
Uniqueness
3-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran is unique due to its seven-membered cycloheptyl ring, which imparts different steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C13H23BrO2 |
|---|---|
Peso molecular |
291.22 g/mol |
Nombre IUPAC |
3-[[1-(bromomethyl)cycloheptyl]oxymethyl]oxolane |
InChI |
InChI=1S/C13H23BrO2/c14-11-13(6-3-1-2-4-7-13)16-10-12-5-8-15-9-12/h12H,1-11H2 |
Clave InChI |
WKJZAKXIYBMCSR-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(CBr)OCC2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


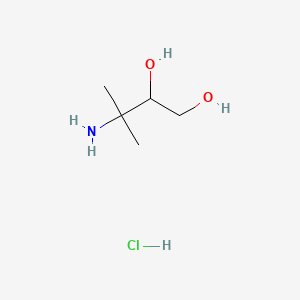
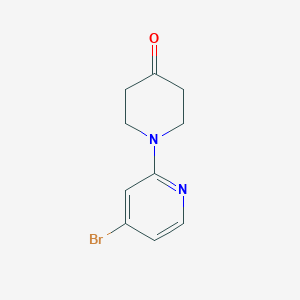
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
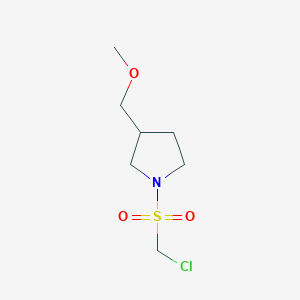
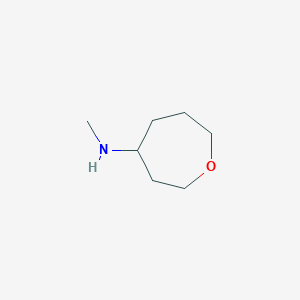
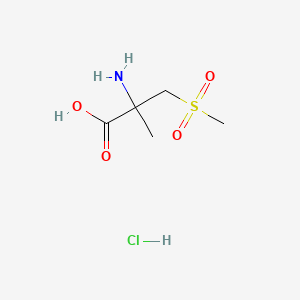
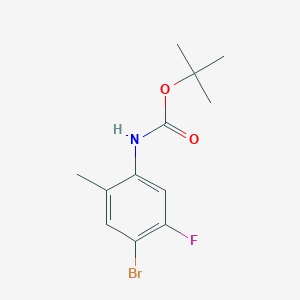

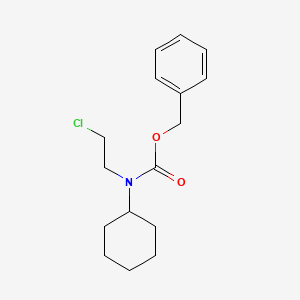
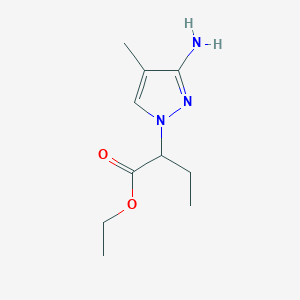
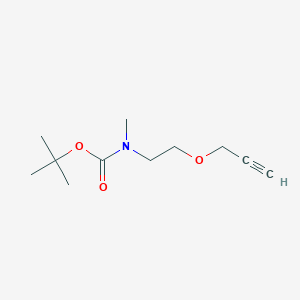
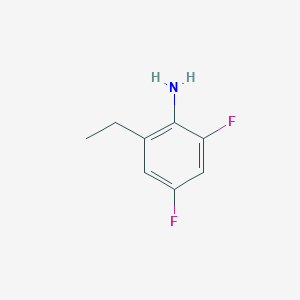
![Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15303503.png)

